molecular formula C8H8F3N3O2 B2658057 Trifluoromethyl-pyrimidine-4-carboxylic acid methoxy-methyl-amide CAS No. 878760-54-4

Trifluoromethyl-pyrimidine-4-carboxylic acid methoxy-methyl-amide

Cat. No.: B2658057
CAS No.: 878760-54-4
M. Wt: 235.166
InChI Key: AOWRRSBJOZBUFW-UHFFFAOYSA-N
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Description

Trifluoromethyl-pyrimidine-4-carboxylic acid methoxy-methyl-amide is a compound that belongs to the class of trifluoromethylated heterocycles. These compounds are known for their unique chemical properties and have found applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group (-CF3) imparts significant stability and lipophilicity to the molecule, making it an attractive candidate for drug development and other industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trifluoromethyl-pyrimidine-4-carboxylic acid methoxy-methyl-amide typically involves multiple steps, starting from readily available precursors. One common method involves the trifluoromethylation of pyrimidine derivatives using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under specific reaction conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate (K2CO3), and a solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as catalytic trifluoromethylation and automated synthesis platforms . The use of environmentally benign reagents and solvents is also a key consideration in industrial production.

Chemical Reactions Analysis

Types of Reactions

Trifluoromethyl-pyrimidine-4-carboxylic acid methoxy-methyl-amide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl-pyrimidine-4-carboxylic acid derivatives, while reduction can produce corresponding alcohols or amines .

Mechanism of Action

The mechanism of action of trifluoromethyl-pyrimidine-4-carboxylic acid methoxy-methyl-amide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity for these targets, often through hydrophobic interactions and hydrogen bonding . The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trifluoromethyl-pyrimidine-4-carboxylic acid methoxy-methyl-amide is unique due to its specific combination of the trifluoromethyl group and the pyrimidine ring, which imparts distinct chemical and biological properties. This combination makes it particularly valuable in drug development and other advanced applications .

Properties

IUPAC Name

N-methoxy-N-methyl-2-(trifluoromethyl)pyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N3O2/c1-14(16-2)6(15)5-3-4-12-7(13-5)8(9,10)11/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOWRRSBJOZBUFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=NC(=NC=C1)C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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